molecular formula C9H11ClFN B13768389 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine

Cat. No.: B13768389
M. Wt: 187.64 g/mol
InChI Key: TZKKUIHXPPCHNK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is an organic compound with the molecular formula C9H11ClFN It is a derivative of benzenemethanamine, characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a dimethylamino group attached to the methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with dimethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, catalysts, and reducing agents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Corresponding amines or partially reduced intermediates.

Scientific Research Applications

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.

    Chemical Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzylamine: Similar structure but lacks the chloro and fluoro substituents.

    2-Chloro-N,N-dimethylbenzylamine: Similar but without the fluoro substituent.

    4-Fluoro-N,N-dimethylbenzylamine: Similar but without the chloro substituent.

Uniqueness

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is unique due to the combined presence of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its specificity in biological applications.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H11ClFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3

InChI Key

TZKKUIHXPPCHNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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